molecular formula C13H16O2 B1362597 4-Phenylcyclohexanecarboxylic acid CAS No. 7494-76-0

4-Phenylcyclohexanecarboxylic acid

Cat. No. B1362597
CAS RN: 7494-76-0
M. Wt: 204.26 g/mol
InChI Key: SYYSTPDYCASVSQ-UHFFFAOYSA-N
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Description

4-Phenylcyclohexanecarboxylic acid is a chemical compound with the molecular formula C13H16O2 . It is a solid substance and is used in early discovery research .


Molecular Structure Analysis

The molecular structure of 4-Phenylcyclohexanecarboxylic acid consists of a cyclohexane ring attached to a phenyl group and a carboxylic acid group . The InChI code for this compound is 1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) .


Physical And Chemical Properties Analysis

4-Phenylcyclohexanecarboxylic acid is a solid substance . It has a molecular weight of 204.26 . The density of this compound is 1.1±0.1 g/cm3 . It has a melting point of 202-204°C .

Scientific Research Applications

In another study, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . The antibacterial activities of these compounds against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), as well as one strain of methicillin-resistant Staphylococcus aureus (MRSA) bacteria were evaluated .

While specific applications of “4-Phenylcyclohexanecarboxylic acid” are not readily available, it’s important to note that this compound is a type of carboxylic acid. Carboxylic acids are widely used in various scientific fields . Here are some potential applications based on the properties of carboxylic acids:

  • Organic Synthesis : Carboxylic acids are fundamental in organic synthesis. They can be used to synthesize a variety of other compounds, including esters, amides, and acyl halides .

  • Nanotechnology : Carboxylic acids can be used to modify the surface of metallic nanoparticles. This can enhance the stability and functionality of the nanoparticles .

  • Polymer Science : Carboxylic acids can be used in the synthesis of polymers. They can act as monomers that link together to form polymers .

  • Pharmaceuticals : Carboxylic acids are often used in the synthesis of pharmaceuticals. For example, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized and evaluated for their antibacterial activities.

  • Chemical Synthesis : As a carboxylic acid derivative, “4-Phenylcyclohexanecarboxylic acid” could be used in the synthesis of various organic compounds. It could serve as a building block in the creation of more complex molecules in pharmaceuticals or materials science .

properties

IUPAC Name

4-phenylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYSTPDYCASVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10996445
Record name 4-Phenylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylcyclohexanecarboxylic acid

CAS RN

7494-76-0
Record name 7494-76-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-cyclohexanecarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
HE Zimmerman, HJ Giallombardo - Journal of the American …, 1956 - ACS Publications
… of cí’s-4-phenylcyclohexanecarboxylic acid under various … 89% trans-4phenylcyclohexanecarboxylic acid by heating to … enol IX of 4phenylcyclohexanecarboxylic acid which lacks both …
Number of citations: 28 pubs.acs.org
I Dragutan, E Cioranescu - Organic Preparations and Procedures …, 1975 - Taylor & Francis
… A mixture of trans4-phenylcyclohexanecarboxylic acid (3 g; 14.7 mmol) and PPA (prepared from 87 g of P205 and 60 ml of 89% H3P04, stirred at 100' for 1.5 hr) was heated with stirring …
Number of citations: 1 www.tandfonline.com
M Rubin, H Wishinsky - Journal of the American Chemical Society, 1946 - ACS Publications
There are discussed briefly certain aspects concerning the mechanism of controlled oxidation of primary amines and aminoacids. In the case of the amines, particularly, there are …
Number of citations: 10 pubs.acs.org
WS Johnson, RD Offenhauer - Journal of the American Chemical …, 1945 - ACS Publications
… 4-Phenylcyclohexanecarboxylic Acid ( ).—(a) From Pure I.—A … ) of recrystallized 4phenylcyclohexanecarboxylic acid, m. … of recrystallized 4-phenylcyclohexanecarboxylic acid, m. p. 203…
Number of citations: 12 pubs.acs.org
X Jiang, K Prasad, O Repič - Organic preparations and procedures …, 2005 - Taylor & Francis
… Cyclization of trans-4-phenylcyclohexanecarbox-ylic acid to a benzo[b]bicyclo[3.2.2]nonenone using polyphosphoric acid via equilibration with cis-4-phenylcyclohexanecarboxylic acid …
Number of citations: 3 www.tandfonline.com
GE Hawkes, JHP Utley, GB Yates - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… l6 trans-4Phenylcyclohexanecarboxylic acid was prepared by slight rnodication of a literature meth0d.l' cis-2-Phenylcyclohexane carboxylic acid was prepared according to Scheme 3, …
Number of citations: 20 pubs.rsc.org
CL Stevens, E Farkas - Journal of the American Chemical Society, 1953 - ACS Publications
… The 4-phenylcyclohexanecarboxylic acid (1.5 g., 7.4 millimoles) was converted to the acid chloride using thionyl chloride and then to1.01 g. (52%) of 4-phenylcyclohexyl phenyl ketone …
Number of citations: 5 pubs.acs.org
S Dugar, JW Clader, TM Chan… - Journal of medicinal …, 1995 - ACS Publications
… The C-3 spirocyclic /3-lactams were synthesized via the ketene—imine protocol5 starting with 4-phenylcyclohexanecarboxylic acid (4), Scheme 1. The resulting syn- and araiz-…
Number of citations: 43 pubs.acs.org
D Enders, G Urbanietz… - Advanced Synthesis …, 2012 - Wiley Online Library
… -5-nitro-4-phenylcyclohexanecarboxylic acid methyl ester (5d… -5-nitro-4-phenylcyclohexanecarboxylic acid methyl ester (5e… -5-nitro-4-phenylcyclohexanecarboxylic acid methyl ester (5f): …
Number of citations: 52 onlinelibrary.wiley.com
JL Muzyka, MA Fox - The Journal of Organic Chemistry, 1990 - ACS Publications
… trans-4-Phenylcyclohexanecarboxylic acid (6) was synthesized by using the method of Johnson and Offenhauer.36 *H NMR (300 MHz, CDC13): S 1.57 (m, 4 H), 2.01 (d, J = …
Number of citations: 21 pubs.acs.org

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